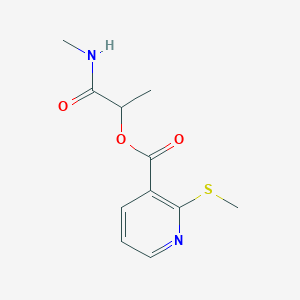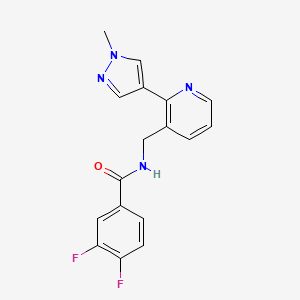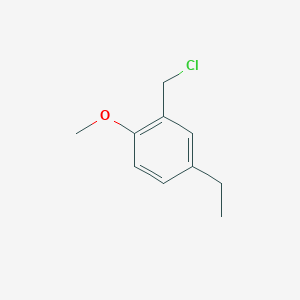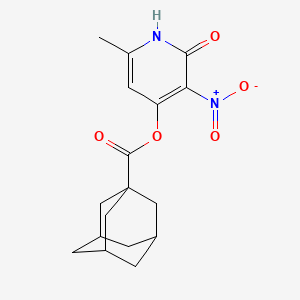
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate, also known as MCEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MCEP is a pyridine-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.
作用機序
The mechanism of action of 1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of these enzymes results in the accumulation of acetylcholine in the brain, leading to improved cognitive function. This compound has also been reported to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Moreover, this compound has been reported to improve cognitive function by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. Moreover, this compound has exhibited potent antitumor, antifungal, and antibacterial activities, making it an attractive compound for various experiments. However, this compound has some limitations for lab experiments. It has been reported to exhibit low solubility in water, making it difficult to dissolve in aqueous solutions. Moreover, this compound has been reported to exhibit low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate. One of the directions is to investigate the potential applications of this compound in the treatment of neurological disorders. Another direction is to study the mechanism of action of this compound in detail to understand its effects on cancer cells, fungi, and bacteria. Moreover, future research can focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in vivo. Finally, further studies can explore the potential of this compound in combination with other compounds to improve its efficacy in various applications.
Conclusion
In conclusion, this compound is a pyridine-based compound that has potential applications in various areas of scientific research. This compound can be synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail. This compound has exhibited potent antitumor, antifungal, and antibacterial activities, making it an attractive compound for various experiments. However, this compound has some limitations for lab experiments, including low solubility and bioavailability. Further research can explore the potential of this compound in the treatment of neurological disorders, improve its solubility and bioavailability, and investigate its efficacy in combination with other compounds.
合成法
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can be synthesized using different methods. One of the methods involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with N-methylcarbamic acid chloride in the presence of triethylamine. The reaction results in the formation of this compound as a white solid with a yield of 80-90%. Another method involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with N-methylcarbamate in the presence of dicyclohexylcarbodiimide. The reaction results in the formation of this compound as a yellow solid with a yield of 70-80%.
科学的研究の応用
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit antitumor activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to exhibit antifungal and antibacterial activities. Moreover, this compound has been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[1-(methylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(9(14)12-2)16-11(15)8-5-4-6-13-10(8)17-3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFJGQWAPKQNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Silaspiro[5.5]undecan-3-amine hcl](/img/structure/B2847658.png)

![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)

![[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate](/img/structure/B2847668.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2847676.png)
![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)

